3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position, a fluorophenyl group at the 4-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, with heating to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as transition metals or organocatalysts may be employed to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound .
Comparison with Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-(4-fluorophenyl)-1H-pyrazol-5-amine
- 3-ethyl-1H-pyrazol-5-amine
Comparison: 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to the presence of both an ethyl group and a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .
Properties
IUPAC Name |
5-ethyl-4-(4-fluorophenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXGBQBODSZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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